molecular formula C11H16ClN3O B7898071 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol

Cat. No.: B7898071
M. Wt: 241.72 g/mol
InChI Key: AWPUPWPJMRJUSD-UHFFFAOYSA-N
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Description

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine and a methyl group, and a piperidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from basic organic molecules such as acetonitrile and formamide.

    Substitution Reactions: Chlorine and methyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the pyrimidine ring through nucleophilic substitution reactions.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid.

    Reduction: Reduction reactions can occur at the pyrimidine ring, particularly at the nitrogen atoms, leading to the formation of amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride
  • 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is unique due to the presence of the methanol group, which can undergo various chemical reactions, providing additional versatility in its applications. This makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUPWPJMRJUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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